1-Methyl-5-(trifluoromethyl)tetrazole
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Overview
Description
1-Methyl-5-(trifluoromethyl)tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a methyl group at the first position and a trifluoromethyl group at the fifth position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of azides with fluorine-containing compounds with multiple bonds . Another method includes the lithiation of the tetrazole ring followed by trapping with electrophiles . These reactions typically require controlled conditions to avoid precipitation and ensure high yields.
Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors for lithiation and subsequent trapping with electrophiles is a common practice to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Undergoes substitution reactions with electrophiles, particularly at the methyl and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Specific reducing agents tailored to the desired product.
Substitution: Electrophiles in the presence of catalysts like zinc salts.
Major Products:
Oxidation: Produces oxidized tetrazole derivatives.
Reduction: Yields reduced forms of the original compound.
Substitution: Forms various substituted tetrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)tetrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes like cytochrome P450, leading to its antifungal effects . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 1-Methyl-5-aminotetrazole
- 2-Methyl-5-aminotetrazole
- 5-(Benzylthio)-1H-tetrazole
- 5-(Ethylthio)-1H-tetrazole
Uniqueness: 1-Methyl-5-(trifluoromethyl)tetrazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring these characteristics .
Properties
CAS No. |
697-94-9 |
---|---|
Molecular Formula |
C3H3F3N4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C3H3F3N4/c1-10-2(3(4,5)6)7-8-9-10/h1H3 |
InChI Key |
UYDABCMRKBCMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C(F)(F)F |
Origin of Product |
United States |
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